molecular formula C12H15ClN2O B1320414 N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide CAS No. 926267-68-7

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B1320414
CAS No.: 926267-68-7
M. Wt: 238.71 g/mol
InChI Key: JILZVVYZHYVPME-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide (CAS 926267-68-7) is a chemical compound with a molecular weight of 238.713 g/mol and the formula C12H15ClN2O . It features both an aromatic amine and a carboxamide functional group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The amide group in such structures is typically synthesized via nucleophilic acyl substitution, where an acyl chloride or other activated carboxylic acid derivative reacts with an amine, often under Schotten-Baumann conditions to ensure high yield . Compounds with this specific aniline-carboxamide scaffold are of significant interest as molecular building blocks. This structure serves as a key precursor in the synthesis of more complex molecules investigated for modulating various biological targets . For instance, similar compounds featuring a primary aromatic amino group linked to a carboxamide have been explored in patent literature as potential inhibitors of enzymes like Autotaxin . Researchers value this compound for its potential application in developing therapeutic agents for further study. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or personal use.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZVVYZHYVPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tubulin polymerization, a mechanism essential for cancer cell division. For example, derivatives of cyclopentanecarboxamides have demonstrated significant potency against various cancer cell lines, including:

Compound Cell Line IC50 (µM)
Cyclopentanecarboxamide DerivativeMCF-7 (Breast Cancer)1.0
Cyclopentanecarboxamide DerivativeHT-29 (Colon Cancer)0.5

These findings suggest that this compound could be developed as a lead compound for novel anticancer therapies.

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise in antiviral applications. Recent studies have evaluated its efficacy against human adenovirus (HAdV), demonstrating sub-micromolar potency:

Compound Virus IC50 (µM) Selectivity Index
Cyclopentanecarboxamide DerivativeHAdV0.27>100

The mechanism by which this compound exerts antiviral effects involves the disruption of viral replication processes and interference with specific stages of the viral life cycle.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications at specific positions on the cyclopentane and phenyl rings can enhance potency and selectivity against various biological targets.

Insights from SAR Studies

Research has shown that specific substitutions can significantly impact the biological activity of related compounds:

Modification Effect on Activity
Chlorine Substitution at Position 2Increased potency against cancer cells
Amino Group VariationAltered selectivity towards viral targets

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in both cancer treatment and antiviral therapy:

  • Anticancer Efficacy Study : A study evaluated the cytotoxicity of various derivatives against a panel of human tumor cell lines, revealing that certain modifications led to enhanced antiproliferative activity.
  • Antiviral Efficacy Study : Another investigation assessed the antiviral properties against HAdV, where a derivative exhibited low cytotoxicity and significant antiviral activity.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., 4-OCH₃ in 2c) reduce melting points compared to unsubstituted (2a) or chloro/amino-substituted derivatives, likely due to decreased crystallinity .
  • The 2-chloro substituent in the target compound may enhance metabolic stability by sterically hindering enzymatic degradation .

Carboxamide Core Modifications

Replacing the cyclopentane ring with smaller or bulkier carbocycles alters molecular conformation and properties:

Compound Name Carboxamide Core Substituents Melting Point (°C) Activity Source
N-(Phenyl)cyclopentanecarboxamide (2a) Cyclopentane H 166
N-(Phenyl)cyclobutanecarboxamide (2.10) Cyclobutane 2-aminobenzoyl hydrazine 201–202 Antiviral (hypothetical)
Cyclopentyl fentanyl Cyclopentane Piperidinyl-phenethyl μ-opioid receptor agonist

Key Findings :

  • Cyclobutane derivatives (e.g., 2.10 ) exhibit higher melting points than cyclopentane analogues, possibly due to increased ring strain and tighter packing .
  • The cyclopentane core in fentanyl analogues (e.g., Cyclopentyl fentanyl) enhances lipophilicity, aiding blood-brain barrier penetration .

Pharmacological Analogues

Structural similarities to bioactive compounds highlight divergent applications:

Compound Name Structure Activity Target/Application Source
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Benzamide with Cl and OH substituents Adenovirus inhibition (IC₅₀ = 0.8 µM) Antiviral therapy
Cyclopentyl fentanyl Cyclopentane + piperidinyl-phenethyl Opioid agonist (EC₅₀ = 12 nM) Analgesic (abuse potential)

Key Findings :

  • Substituting cyclopentanecarboxamide with 5-chloro-2-hydroxybenzamide ( ) shifts activity from opioid to antiviral, emphasizing the role of the carboxamide moiety in target specificity .

Biological Activity

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of the compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an amino group, a chlorophenyl moiety, and a cyclopentanecarboxamide group. This structure allows it to interact with various biological targets.

The compound's biological activity is primarily attributed to its ability to modulate enzyme and receptor functions. It binds to specific molecular targets, which can lead to alterations in signaling pathways involved in various biological processes. Notably, it has been shown to influence:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act on receptors that mediate cellular responses, potentially affecting processes such as cell growth and apoptosis.

Antiviral Activity

Recent studies have indicated that this compound derivatives exhibit significant antiviral properties. For instance, certain analogues have been identified as potent inhibitors of human adenovirus (HAdV). Compounds derived from this structure demonstrated selectivity indexes greater than 100 and low micromolar potency against HAdV, with some showing improved activity compared to established antiviral agents like niclosamide .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has shown that it can inhibit tubulin polymerization, a critical process for cell division. Specific derivatives have displayed IC50 values in the nanomolar range against various cancer cell lines, indicating strong growth inhibition compared to traditional chemotherapeutics .

Case Studies

  • Antiviral Efficacy : A study focused on the antiviral activity of this compound analogues against HAdV showed that compounds like 15 exhibited an IC50 of 0.27 μM with a CC50 of 156.8 μM, demonstrating a favorable therapeutic index and low toxicity in vivo .
  • Cancer Cell Line Studies : In another investigation, derivatives of this compound were tested against MCF-7 breast cancer cells. The most potent derivative showed an IC50 of 1.0 nM, outperforming several known anticancer drugs .

Research Findings Summary Table

Activity Compound IC50 (μM) Selectivity Index Notes
Antiviral (HAdV)Compound 150.27>100Low cytotoxicity
Anticancer (MCF-7)Derivative 180.001N/ASuperior to vinorelbine and paclitaxel

Applications in Medicine and Industry

This compound shows promise as a lead compound for drug development targeting viral infections and cancer treatment. Its ability to modulate critical biological pathways makes it a candidate for further research into therapeutic applications.

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